3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide
CAS No.: 1246818-88-1
Cat. No.: VC0030068
Molecular Formula: C26H24FNO3
Molecular Weight: 417.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246818-88-1 |
|---|---|
| Molecular Formula | C26H24FNO3 |
| Molecular Weight | 417.48 |
| IUPAC Name | 3-(4-fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide |
| Standard InChI | InChI=1S/C26H24FNO3/c1-18(2)17-25(24(30)28-22-11-7-4-8-12-22)26(31-25,20-9-5-3-6-10-20)23(29)19-13-15-21(27)16-14-19/h3-16,18H,17H2,1-2H3,(H,28,30) |
| Standard InChI Key | WTTRRISNQAPVTN-UHFFFAOYSA-N |
| SMILES | CC(C)CC1(C(O1)(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 |
Introduction
Structural Characteristics
Molecular Geometry
The molecule exhibits a three-dimensional geometry characterized by the oxirane ring's strained cyclic structure. The fluorobenzoyl group introduces electron-withdrawing effects due to the fluorine atom's high electronegativity. The isobutyl substituent provides steric hindrance, influencing the molecule's reactivity.
Functional Groups
Key functional groups include:
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Oxirane ring: A three-membered cyclic ether contributing to the molecule's reactivity.
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Carboxamide group: Enhances hydrogen bonding potential.
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Fluorobenzoyl moiety: Modulates electronic properties through fluorine substitution .
These groups collectively define the compound's physical and chemical behavior.
Chemical Synthesis Pathways
General Synthetic Approach
The synthesis of 3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide involves complex organic reactions designed to form the oxirane ring and incorporate the fluorobenzoyl group. These processes often require stringent reaction conditions to achieve high purity levels.
Formation of Oxirane Rings
Oxirane rings are typically synthesized via epoxidation reactions involving alkenes and peracids or other oxidizing agents. In this case, precise control over reaction parameters ensures selective formation of the desired epoxide structure.
Incorporation of Fluorobenzoyl Groups
The addition of fluorobenzoyl groups is achieved through acylation reactions using fluorinated benzoyl chlorides or anhydrides under controlled conditions. This step requires careful handling due to the reactive nature of fluorinated intermediates.
Physical and Chemical Properties
Physical Characteristics
The compound has a molecular weight of approximately 417.5 g/mol and exists as a crystalline solid under standard conditions . Its solubility profile varies depending on solvent polarity.
Chemical Reactivity
The oxirane ring imparts significant reactivity due to its strained geometry, making it susceptible to nucleophilic attack. The fluorobenzoyl group enhances stability while influencing electronic properties.
Pharmaceutical Relevance
Role in Atorvastatin Synthesis
Atorvastatin, a statin used for cholesterol management, often contains impurities such as 3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide . Monitoring these impurities is crucial for ensuring drug safety and efficacy.
Analytical Techniques for Identification
Spectroscopic Methods
Techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are employed to characterize functional groups within the molecule.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is commonly used for quantifying impurities in pharmaceutical formulations.
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